molecular formula C8H5BrF2O2 B6321754 5-Bromo-2,4-difluoro-3-methylbenzoic acid CAS No. 2404734-15-0

5-Bromo-2,4-difluoro-3-methylbenzoic acid

Cat. No.: B6321754
CAS No.: 2404734-15-0
M. Wt: 251.02 g/mol
InChI Key: KMVMOIZGQOWOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,4-difluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the benzene ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize output while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-difluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluoro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

    5-Bromo-2,4-difluorotoluene: Similar in structure but lacks the carboxylic acid group.

    5-Bromo-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of fluorine atoms.

    5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid: Similar structure with an additional chlorine atom.

Uniqueness: 5-Bromo-2,4-difluoro-3-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2,4-difluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVMOIZGQOWOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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